molecular formula C13H7BrClNO4 B3551796 4-bromo-2-chlorophenyl 3-nitrobenzoate

4-bromo-2-chlorophenyl 3-nitrobenzoate

Cat. No.: B3551796
M. Wt: 356.55 g/mol
InChI Key: OIROXTRPXQKXTO-UHFFFAOYSA-N
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Description

4-bromo-2-chlorophenyl 3-nitrobenzoate is a polysubstituted aromatic ester of interest in chemical research and development. This compound features a benzoate ester core substituted with bromo, chloro, and nitro functional groups. Nitroaromatic compounds are a significant class of industrial chemicals widely employed as versatile building blocks in the synthesis of diverse products, including dyes, polymers, pharmaceuticals, and pesticides . The nitro group is a strong electron-withdrawing moiety that, when attached to an aromatic ring, imparts unique electronic properties and influences the compound's reactivity in electrophilic aromatic substitution, often directing attacks to the meta position . This makes such compounds valuable intermediates in organic synthesis for constructing complex molecular architectures. While specific biological data for this exact compound may not be widely reported, nitroaromatic compounds, in general, are known to serve as pro-drugs in pharmaceuticals. Their biological activity often relies on the reductive bioactivation of the nitro group, which can generate reactive nitrogen species that interact with cellular components . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

(4-bromo-2-chlorophenyl) 3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrClNO4/c14-9-4-5-12(11(15)7-9)20-13(17)8-2-1-3-10(6-8)16(18)19/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIROXTRPXQKXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-chlorophenyl 3-nitrobenzoate typically involves the esterification of 4-bromo-2-chlorophenol with 3-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Solvent: Dichloromethane or chloroform

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chlorophenyl 3-nitrobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas, or lithium aluminum hydride (LiAlH4).

    Ester Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

    Nucleophilic Substitution: Substituted phenyl derivatives.

    Reduction: 4-bromo-2-chlorophenyl 3-aminobenzoate.

    Ester Hydrolysis: 4-bromo-2-chlorophenol and 3-nitrobenzoic acid.

Scientific Research Applications

4-Bromo-2-chlorophenyl 3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studies involving nucleophilic aromatic substitution reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-2-chlorophenyl 3-nitrobenzoate depends on the specific application and the target molecule

    Molecular Targets: Enzymes, receptors, and nucleic acids.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and interaction with DNA or RNA.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Substituent Position Effects

The position of substituents on aromatic rings critically impacts physicochemical and biological properties:

Compound Substituent Positions Key Properties/Observations Evidence Source
4-Bromo-2-chlorophenyl 3-nitrobenzoate Br (C4), Cl (C2), NO₂ (C3) High electron-withdrawing effect; potential steric hindrance from ortho-Cl -
4-Bromo-2-chlorophenyl 4-nitrobenzoate Br (C4), Cl (C2), NO₂ (C4) Para-nitro group may enhance resonance stabilization compared to meta
4-Bromo-3-chlorophenyl 3-nitrobenzoate Br (C4), Cl (C3), NO₂ (C3) Altered steric/electronic profile due to Cl proximity to NO₂
Ethyl 3-bromo-4-chlorobenzoate Br (C3), Cl (C4), ester (ethyl) Reduced molecular weight (vs. phenyl esters); altered lipophilicity

Physical and Chemical Properties

Property This compound (Estimated) 5-Bromo-2-chlorobenzoic Acid Profenofos
Molecular Weight ~356.5 g/mol (calculated) 235.5 g/mol 373.6 g/mol
Boiling Point Not reported Not reported 110°C
Solubility Likely low (non-polar substituents) Low (hydrophobic halogens) Moderately lipophilic
Electrophilicity High (NO₂, Br, Cl) Moderate (Br, Cl, COOH) High (P=S reactivity)
  • Electrochemical Properties: The nitro group’s electron-withdrawing nature increases the compound’s absolute hardness (η), a measure of resistance to electron transfer, compared to non-nitrated analogs .

Crystallographic and Hydrogen-Bonding Behavior

Tools like SHELXL and ORTEP-3, widely used for small-molecule refinement, could elucidate its solid-state structure .

Q & A

Q. What are the standard synthetic routes for preparing 4-bromo-2-chlorophenyl 3-nitrobenzoate, and how can reaction conditions be optimized for yield?

A typical synthesis involves nitration and esterification steps. For example:

  • Nitration : React 3-nitrobenzoic acid with a nitrating agent (e.g., HNO₃/H₂SO₄) to introduce the nitro group. Adjust stoichiometry to minimize side reactions (e.g., dinitro byproducts) .
  • Esterification : Couple the nitrobenzoic acid derivative with 4-bromo-2-chlorophenol using a coupling agent (e.g., DCC/DMAP) or acid catalysis (H₂SO₄). Monitor reaction progress via TLC (silica gel, 8:2 hexane/ethyl acetate) to optimize time and temperature .
  • Recrystallization : Purify the crude product using methanol or chloroform to achieve >95% purity. Yield optimization may require adjusting solvent polarity or cooling rates .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

Key methods include:

  • FT-IR : Identify functional groups (e.g., C=O ester at ~1725 cm⁻¹, NO₂ at ~1530/1350 cm⁻¹) .
  • NMR (¹H/¹³C) : Assign aromatic proton environments (e.g., para-substituted bromo/chloro groups) and ester linkages .
  • TLC/HPLC : Assess purity using silica gel plates (benzene:chloroform:ethyl acetate, 40:40:20) or reverse-phase HPLC .
  • Melting Point : Compare observed values (e.g., 75–77°C) with literature to detect impurities .

Q. How can researchers assess the purity of this compound using chromatographic methods?

  • TLC : Use dual solvent systems (e.g., benzene:chloroform:ethyl acetate and pure benzene) to separate the target compound from unreacted starting materials or byproducts .
  • HPLC : Employ a C18 column with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water) for quantitative purity analysis.

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory data between spectroscopic and crystallographic analyses?

  • Cross-Validation : Reconcile NMR/IR data with X-ray crystallography results (e.g., using SHELXL for refinement). Discrepancies may arise from polymorphism or solvate formation .
  • Recrystallization : Repurify the compound under varied conditions (e.g., solvent mixtures, slow evaporation) to isolate a single crystalline phase .
  • DFT Calculations : Compare experimental bond lengths/angles with computational models to identify structural anomalies .

Q. How can computational chemistry predict and verify the reactivity of this compound in nucleophilic substitution reactions?

  • Reactivity Modeling : Use density functional theory (DFT) to calculate electrophilicity indices and transition states for bromine/chlorine substitution. Validate predictions via kinetic studies (e.g., monitoring reaction rates with NaI/AgNO₃) .
  • HOMO-LUMO Analysis : Predict sites of nucleophilic attack by mapping frontier molecular orbitals .

Q. What experimental design considerations are critical for studying thermal stability and decomposition pathways?

  • Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (e.g., 25–300°C) to identify decomposition thresholds.
  • GC-MS : Analyze volatile decomposition products (e.g., CO₂, NO₂) to infer degradation mechanisms.
  • Isothermal Studies : Conduct stability tests under acidic/basic conditions to simulate reaction environments .

Q. How can crystallization challenges (e.g., polymorphism) be addressed for X-ray diffraction studies?

  • Solvent Screening : Test solvents with varying polarities (e.g., DMSO, ethyl acetate) to induce single-crystal growth.
  • SHELX Software : Refine diffraction data using SHELXL for high-resolution structural solutions .
  • ORTEP Visualization : Generate 3D molecular representations to confirm packing arrangements and hydrogen bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-bromo-2-chlorophenyl 3-nitrobenzoate
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4-bromo-2-chlorophenyl 3-nitrobenzoate

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